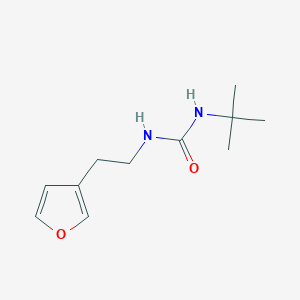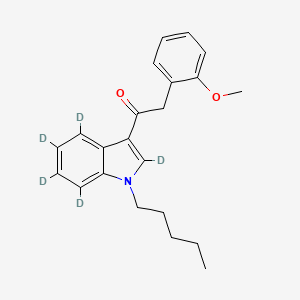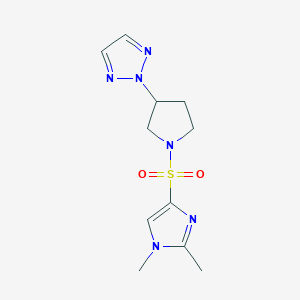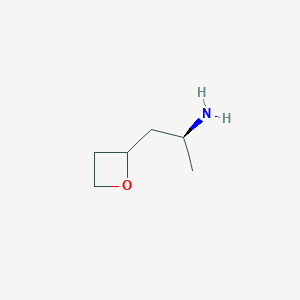
(2S)-1-(Oxetan-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(Oxetan-2-yl)propan-2-amine is a chiral amine compound that has gained significant attention in the scientific research community. The compound is also known as 2-oxetanylalaninol and has a molecular formula of C7H13NO2. The compound has been synthesized using various methods, and its biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of (2S)-1-(Oxetan-2-yl)propan-2-amine is not well understood. However, studies have shown that the compound can interact with various biological targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor.
Effets Biochimiques Et Physiologiques
Studies have shown that (2S)-1-(Oxetan-2-yl)propan-2-amine can have various biochemical and physiological effects. The compound has been shown to exhibit anticholinesterase activity, which can be useful in the treatment of Alzheimer's disease. It has also been shown to exhibit anxiolytic and sedative effects, which can be useful in the treatment of anxiety disorders. In addition, the compound has been shown to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-1-(Oxetan-2-yl)propan-2-amine in lab experiments is its chiral nature. The compound can be used as a chiral building block in the synthesis of biologically active compounds. It can also be used as a ligand in asymmetric catalysis reactions. However, the synthesis of (2S)-1-(Oxetan-2-yl)propan-2-amine is challenging due to the presence of a chiral center in the molecule. In addition, the compound is relatively unstable and can decompose over time.
Orientations Futures
There are several future directions for the study of (2S)-1-(Oxetan-2-yl)propan-2-amine. One area of research is the development of new synthetic methods for the compound. The development of more efficient and selective synthetic methods can help to overcome the challenges associated with the synthesis of (2S)-1-(Oxetan-2-yl)propan-2-amine. Another area of research is the study of the compound's interaction with various biological targets. Understanding the mechanism of action of (2S)-1-(Oxetan-2-yl)propan-2-amine can lead to the development of new drugs with improved efficacy and reduced side effects. Finally, the study of the compound's pharmacokinetics and pharmacodynamics can help to optimize its use in drug design and development.
Méthodes De Synthèse
(2S)-1-(Oxetan-2-yl)propan-2-amine can be synthesized using various methods. One of the most common methods is the reductive amination of 2-oxetanone with (S)-prolinol. The reaction is catalyzed by a chiral iridium complex and yields the desired product with high enantioselectivity. Another method involves the reaction of 2-oxetanone with (S)-alaninol in the presence of a Lewis acid catalyst. The reaction yields the desired product with moderate enantioselectivity. The synthesis of (2S)-1-(Oxetan-2-yl)propan-2-amine is challenging due to the presence of a chiral center in the molecule.
Applications De Recherche Scientifique
(2S)-1-(Oxetan-2-yl)propan-2-amine has been studied extensively for its potential applications in various scientific research fields. The compound has been used as a chiral building block in the synthesis of biologically active compounds. It has also been used as a ligand in asymmetric catalysis reactions. In addition, the compound has been studied for its potential applications in drug design and development. The unique structure of (2S)-1-(Oxetan-2-yl)propan-2-amine makes it an attractive target for drug design, as it can interact with various biological targets.
Propriétés
IUPAC Name |
(2S)-1-(oxetan-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(7)4-6-2-3-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGPXLAZZYSADB-ZBHICJROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(Oxetan-2-yl)propan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

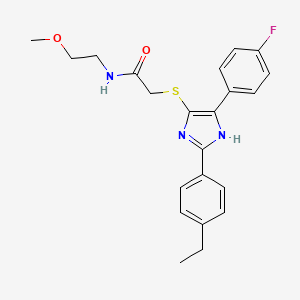
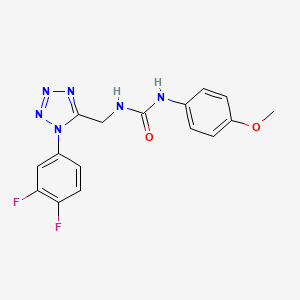
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2472952.png)
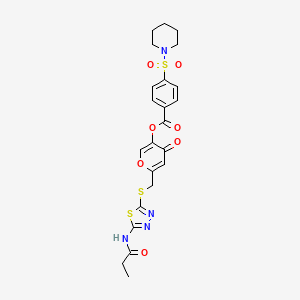
![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2472954.png)
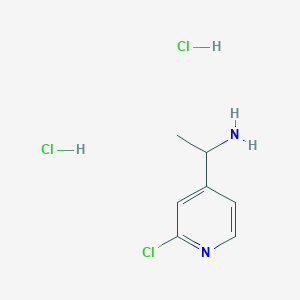
![Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2472957.png)
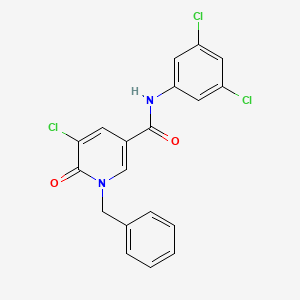
![N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide](/img/structure/B2472964.png)
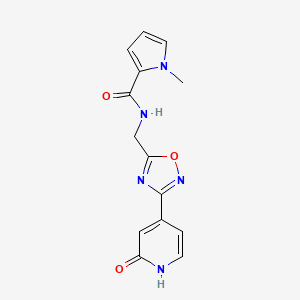
![Ethyl 4-((4-((4,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2472967.png)
